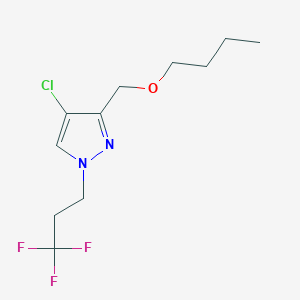

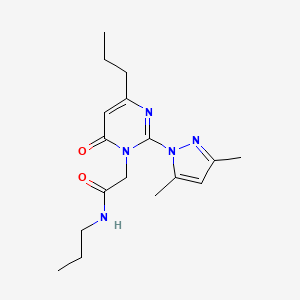

![molecular formula C18H15NO2 B2875773 Methyl 6,11-dihydro-5H-benzo[a]carbazole-8-carboxylate CAS No. 2305049-12-9](/img/structure/B2875773.png)

Methyl 6,11-dihydro-5H-benzo[a]carbazole-8-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 6,11-dihydro-5H-benzo[a]carbazole-8-carboxylate” seems to be a derivative of "6,11-Dihydro-5h-benzo[a]carbazole" . The parent compound, 6,11-Dihydro-5h-benzo[a]carbazole, has a molecular weight of 219.29 .

Synthesis Analysis

While specific synthesis methods for “Methyl 6,11-dihydro-5H-benzo[a]carbazole-8-carboxylate” were not found, there are related compounds that have been synthesized. For instance, a series of 3-amino-5-(1,4-dioxo-1,4-dihydronaphthalen-2-ylamino)benzoic acid derivatives were synthesized by the Michael addition of 1,4-naphthoquinone and 3,5-diaminobenzoic acid followed by the Suzuki coupling reaction .

Molecular Structure Analysis

The parent compound, 6,11-Dihydro-5h-benzo[a]carbazole, has a linear formula of C16H13N . The specific structure of “Methyl 6,11-dihydro-5H-benzo[a]carbazole-8-carboxylate” could not be found.

Applications De Recherche Scientifique

Radioligand Development : A study by Maziére et al. (1984) describes the synthesis of a specific radioligand for in vivo study of central benzodiazepine receptors using positron emission tomography. The radioligand, related to Methyl 6,11-dihydro-5H-benzo[a]carbazole-8-carboxylate, offers insights into the development of diagnostic tools in neuropharmacology (Maziére et al., 1984).

Antineoplastic and Antifilarial Agents : Ram et al. (1992) synthesized a series of benzimidazole-2-carbamates, closely related to Methyl 6,11-dihydro-5H-benzo[a]carbazole-8-carboxylate. These compounds demonstrated significant growth inhibition in L1210 cells and antifilarial activity, indicating their potential as antineoplastic and antifilarial agents (Ram et al., 1992).

Drug Discovery Building Blocks : Durcik et al. (2020) reported an elegant pathway for synthesizing methyl hydroxy-substituted amino-benzo[d]thiazole-6-carboxylates. These building blocks, akin to Methyl 6,11-dihydro-5H-benzo[a]carbazole-8-carboxylate, offer the possibility to explore chemical space around molecules as ligands for targeted drug discovery (Durcik et al., 2020).

Biological Degradation Studies : Huntscha et al. (2014) investigated the biological degradation of benzotriazoles, compounds related to Methyl 6,11-dihydro-5H-benzo[a]carbazole-8-carboxylate. This research provides insights into the environmental impact and degradation mechanisms of such compounds in wastewater treatment (Huntscha et al., 2014).

Photocyclisation in Organic Synthesis : Carruthers and Evans (1974) explored the photocyclisation of styrylindoles, leading to the synthesis of various methyl derivatives of benzo[a]carbazoles. This research is crucial for understanding the photoreactive properties of compounds like Methyl 6,11-dihydro-5H-benzo[a]carbazole-8-carboxylate in organic synthesis (Carruthers & Evans, 1974).

Antitumor Agents Synthesis : Abonía et al. (2011) synthesized benzimidazole derivatives, sharing structural similarities with Methyl 6,11-dihydro-5H-benzo[a]carbazole-8-carboxylate. These compounds exhibited significant activity against various cancer cell lines, highlighting their potential as antitumor agents (Abonía et al., 2011).

Orientations Futures

While specific future directions for “Methyl 6,11-dihydro-5H-benzo[a]carbazole-8-carboxylate” were not found, carbazole-based polymers and their derivatives are being studied for their excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability, making them potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .

Propriétés

IUPAC Name |

methyl 6,11-dihydro-5H-benzo[a]carbazole-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c1-21-18(20)12-7-9-16-15(10-12)14-8-6-11-4-2-3-5-13(11)17(14)19-16/h2-5,7,9-10,19H,6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLAMDFLFXKECIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NC3=C2CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 5H,6H,11H-benzo[a]carbazole-8-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

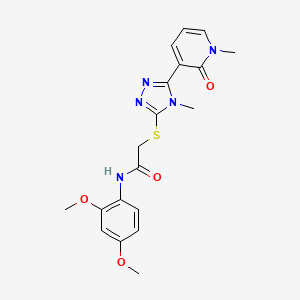

![2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2875693.png)

![3-Methoxy-1-azaspiro[4.4]nonane](/img/structure/B2875694.png)

![N-benzyl-2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2875700.png)

![Methyl 2-[[5-carbamoyl-1-(2-fluoroethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2875703.png)

![N-(1-Cyanocyclohexyl)-2-[(2S,4R)-2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4-hydroxypyrrolidin-1-yl]acetamide](/img/structure/B2875704.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,6-difluorobenzamide](/img/structure/B2875708.png)

![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2875709.png)

![(Z)-2-cyano-3-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2875711.png)